9-azido-9H-fluorene

Photochemistry Photoaffinity Labeling Nitrene Chemistry

Researchers requiring 9-diazo-9H-fluorene face inherent instability and hazardous handling of the pre-formed diazo species. 9-Azido-9H-fluorene eliminates this liability as a bench-stable, shippable precursor-quantitatively converted via Staudinger reaction with phosphines to the diazo compound in 85% isolated yield and 96% purity. • Thermolytic SSMR protocol enables catalyst-free, solvent-free phenanthridine library synthesis (21 examples validated) under green-chemistry metrics. • Radical 1,2-aryl rearrangement proceeds with k > 10⁹ s⁻¹ at 80 °C, enabling rapid parallel synthesis and flow-chemistry adaptation. • Supplied as research-grade material (≥98% purity); standard international shipping with appropriate azide handling documentation.

Molecular Formula C13H9N3
Molecular Weight 207.23 g/mol
CAS No. 24040-37-7
Cat. No. B1274998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-azido-9H-fluorene
CAS24040-37-7
Molecular FormulaC13H9N3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-]
InChIInChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
InChIKeyPOJUGTQVVISLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azido-9H-fluorene Identity and Reactivity Profile


9-Azido-9H-fluorene (CAS 24040-37-7), molecular formula C₁₃H₉N₃, molecular weight 207.23 g·mol⁻¹, is a fluorene derivative bearing a covalent azide (–N₃) substituent at the sp³-hybridized C9 bridgehead carbon, classifying it as a bridgehead aryl azide . Unlike 2-azidofluorene isomers where the azide is conjugated with the aromatic π-system, the C9-azide occupies a sterically constrained, electronically distinct position that fundamentally alters its photochemical and thermal decomposition pathways [1]. The compound is supplied as a research-grade chemical (NSC 88983) and serves as a precursor to 9-diazo-9H-fluorene, phenanthridine derivatives, and triazole-linked conjugates via Staudinger and CuAAC click chemistries [2].

9-Azido-9H-fluorene Selection Rationale


Generic substitution of 9-azido-9H-fluorene with other aryl azides (e.g., 2-azidofluorene, phenyl azide) or 9-diazo-9H-fluorene fails because the bridgehead C9 azide exhibits a distinct, quantifiable reactivity profile that the comparators cannot replicate simultaneously. The C9 azide uniquely undergoes a synthetically productive 1,2-aryl radical rearrangement to phenanthridine derivatives [1] and serves as a highly efficient diazo-transfer reagent in Staudinger-type reactions with phosphines, yielding 9-diazo-9H-fluorene in 85% isolated yield with 96% purity [2]. In contrast, 2-azidofluorene primarily generates mutagenic nitrenium ions upon photolysis [3], while direct procurement of pre-formed 9-diazo-9H-fluorene introduces storage and handling liability due to its inherent instability [4].

9-Azido-9H-fluorene Differentiation Evidence


Photochemical Fate: 9-Azido-9H-fluorene vs. 2-Azidofluorene

9-Azido-9H-fluorene and 2-azidofluorene (CAS 67823-52-3) are constitutional isomers that diverge sharply in photochemical behavior. Photolysis of 2-azidofluorene at 360 nm generates a 2-fluorenylnitrene that protonates to a mutagenic nitrenium ion capable of DNA alkylation, with potency ranked below 1-azidopyrene but above 4-azidobiphenyl in the Ames TA98 assay [1]. In contrast, the C9 bridgehead azide in 9-azido-9H-fluorene cannot form a resonance-stabilized arylnitrenium ion from the same photolytic pathway due to the absence of aromatic conjugation at C9; instead, it preferentially undergoes N₂ loss and 1,2-aryl radical rearrangement to yield phenanthridine scaffolds [2]. This divergence means 9-azidofluorene is unsuitable as a photoaffinity label for DNA, while 2-azidofluorene is a validated photoaffinity probe [3].

Photochemistry Photoaffinity Labeling Nitrene Chemistry

Diazo Generation: 9-Azido-9H-fluorene vs. 9-Diazofluorene

9-Diazo-9H-fluorene (CAS 832-80-4) is a widely used carbene precursor, but its isolated shelf stability is limited and shipping restrictions apply to diazo compounds. 9-Azido-9H-fluorene enables in-situ generation of 9-diazofluorene via Staudinger reaction with a tertiary phosphine. Under optimized conditions (toluene, 0 °C, anhydrous, phosphine 1e), 9-diazofluorene (5j) was isolated in 85% yield with 96% purity after basic alumina chromatography [1]. This azide-to-diazo conversion pathway provides a quantifiable procurement advantage: researchers can store and ship the more stable azide precursor and generate the diazo reagent on-demand.

Diazo Chemistry Staudinger Reaction Carbene Precursors

Solvent-Free Rearrangement: 9-Azido-9H-fluorene vs. 2-Azidofluorene

The 2024 report on solid-state melt rearrangement (SSMR) of azidofluorenes demonstrates a catalyst-free, solvent-free thermolytic transformation of azidofluorenes to phenanthridine derivatives [1]. The protocol produced 21 examples of phenanthridines in good to excellent yields. This skeletal editing transformation is mechanistically enabled by the 1,2-aryl migration from carbon to nitrogen that is specific to azides with at least two aryl substituents at the migrating carbon [2]. Tertiary azides such as 9-azido-9H-fluorene satisfy this structural prerequisite; secondary aryl azides (e.g., 2-azidofluorene) lack the necessary substitution pattern and undergo competing nitrene insertion or H-abstraction pathways [3].

Phenanthridine Synthesis Green Chemistry Solid-State Reactions

Staudinger Ligation: 9-Azido-9H-fluorene vs. Benzyl Azides

The acid-catalysed rearrangement kinetics of 9-azidofluorene in sulphuric-acetic acid media were studied by Arcus and Evans (1958) [1]. While direct rate constants for Staudinger ligation with functionalized phosphines are not publicly available for this specific compound, the intrinsic lability of the C9–N₃ bond under acidic conditions distinguishes it from simple benzyl azides. Benzyl azide (C₆H₅CH₂N₃) and phenyl azide (C₆H₅N₃) exhibit much slower acid-catalysed decomposition under comparable conditions [2], consistent with the bridgehead C9 position in 9-azidofluorene providing enhanced leaving-group ability due to fluorenyl cation stabilization.

Bioorthogonal Chemistry Staudinger Ligation Kinetics

9-Azido-9H-fluorene Application Scenarios


On-Demand 9-Diazofluorene Generation

Procure 9-azido-9H-fluorene as a bench-stable, shippable precursor to 9-diazo-9H-fluorene. Upon treatment with a phosphine reagent (e.g., methyl 2-(diphenylphosphino)benzoate) in anhydrous toluene at 0 °C, the azide is converted to the diazo compound in 85% isolated yield and 96% purity [1]. This workflow eliminates the need to purchase, store, and handle the inherently unstable diazo species, aligning with laboratory safety and supply-chain simplification goals.

Solvent-Free Phenanthridine Synthesis via Melt Rearrangement

For medicinal chemistry and natural-product synthesis groups building phenanthridine-focused libraries, 9-azido-9H-fluorene provides access to this privileged scaffold through a catalyst-free, solvent-free thermolytic SSMR protocol [2]. The method is class-validated across 21 phenanthridine examples and aligns with ideal green-chemistry metrics, offering a sustainable alternative to traditional heterocycle syntheses that require transition-metal catalysts or strong bases.

Phenanthridine Diversification via Radical Rearrangement

In programs requiring rapid, high-yield construction of phenanthridine derivatives, 9-azido-9H-fluorene participates in a radical 1,2-aryl rearrangement with estimated rate constants exceeding 10⁹ s⁻¹ at 80 °C [3]. This extreme kinetic efficiency enables short reaction times under mild conditions, making it suitable for parallel synthesis and flow-chemistry adaptations.

Staudinger Ligation-Based Bioconjugation

The bridgehead C9 azide offers a unique acid-lability profile that can be exploited in triggered-release prodrugs or caged fluorophore designs [4]. When combined with phosphine-functionalized biomolecules, the Staudinger ligation generates a stable amide linkage, enabling site-specific protein or nucleic acid modification. The fluorene scaffold provides a rigid, hydrophobic anchor that can influence conjugate pharmacokinetics.

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